Cas no 923000-22-0 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide)

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic anthraquinone derivative with potential applications in organic synthesis and pharmaceutical research. Its structure combines an anthraquinone core with a fluorophenylacetamide moiety, offering unique electronic and steric properties. The compound's conjugated system and electron-withdrawing groups enhance its reactivity in nucleophilic substitution and cross-coupling reactions. The fluorine substituent may improve metabolic stability and binding affinity in bioactive molecules. This derivative is particularly useful as an intermediate in the development of dyes, photosensitizers, or pharmacologically active compounds. Its well-defined structure allows for precise modifications, making it a versatile building block in medicinal chemistry and materials science.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide structure
923000-22-0 structure
商品名:N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
CAS番号:923000-22-0
MF:C22H14FNO3
メガワット:359.349869251251
CID:5497924

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide
    • N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
    • インチ: 1S/C22H14FNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25)
    • InChIKey: MTIKUUKGCSEUKM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2C(=C1)C(=O)C1=C(C=CC=C1)C2=O)(=O)CC1=CC=C(F)C=C1

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2726-0880-5mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2726-0880-3mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2726-0880-5μmol
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2726-0880-2mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2726-0880-30mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2726-0880-50mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2726-0880-100mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2726-0880-4mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2726-0880-75mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0 90%+
75mg
$208.0 2023-05-16
A2B Chem LLC
BA73209-50mg
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
923000-22-0
50mg
$504.00 2024-05-20

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide 関連文献

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamideに関する追加情報

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide: A Comprehensive Overview

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide (CAS No. 923000-22-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This compound belongs to the class of anthraquinone derivatives, which are known for their diverse applications in pharmaceuticals, dyes, and other industrial products.

The molecular structure of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide features a central anthraquinone core with a substituted acetamide group. The presence of the fluorine atom in the 4-position of the phenyl ring imparts additional stability and enhances the compound's solubility and reactivity. These characteristics make it an attractive candidate for various research and development applications.

Recent studies have explored the potential therapeutic applications of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide. One notable area of research is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as a novel anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's anticancer activity. Preclinical studies have demonstrated that N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings highlight its potential as a lead compound for further drug development in oncology.

In addition to its biological activities, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide has also been investigated for its photophysical properties. The anthraquinone core confers strong absorption in the visible region of the electromagnetic spectrum, making it a promising candidate for use in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that combines a photosensitizer with light to generate reactive oxygen species (ROS), leading to selective destruction of cancer cells.

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common approach is to first prepare the anthraquinone derivative through oxidative coupling reactions followed by functionalization with the acetamide group via amide coupling reactions. The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or other fluorination methods.

Despite its promising properties, further research is needed to fully understand the pharmacokinetics and toxicology of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide. Preclinical studies have shown that it has good oral bioavailability and a favorable safety profile in animal models. However, more extensive studies are required to evaluate its long-term effects and potential side effects in humans.

In conclusion, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide (CAS No. 923000-22-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for advancing therapeutic interventions in various medical fields.

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